

Application Notes and Protocols: Gold(I) Complexes with Diphosphene Ligands in Hydroarylation Reactions

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Compound of Interest

Compound Name: *Diphosphene*

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This document provides detailed application notes and protocols for the use of gold(I) complexes featuring **diphosphene** ligands in hydroarylation reactions. The information is targeted towards researchers in organic synthesis, catalysis, and medicinal chemistry.

Introduction

Gold(I) catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, particularly in the activation of alkynes and allenes towards nucleophilic attack. The choice of ligand coordinated to the gold(I) center is crucial in tuning the catalyst's reactivity, stability, and selectivity. While phosphine ligands are commonly employed, the use of **diphosphene** ligands in gold(I)-catalyzed hydroarylation reactions represents a developing area of interest. **Diphosphenes**, containing a P=P double bond, can exhibit unique electronic and steric properties compared to traditional phosphines.

This document focuses on the application of a specific gold(I) complex with a 1,1'-binaphthyl-substituted **diphosphene** ligand in intramolecular hydroarylation reactions.^{[1][2]} This reaction enables the synthesis of valuable heterocyclic scaffolds such as 2H-chromenes.^{[1][2]}

Data Presentation

The following table summarizes the quantitative data for the intramolecular hydroarylation of various aryl propynyl ethers catalyzed by a gold(I)-**diphosphene** complex.

Entry	Substrate (Aryl Propynyl Ether)	Product (2H-Chromene)	Yield (%)
1	Phenyl propynyl ether	2H-chromene	83
2	4-Methylphenyl propynyl ether	6-Methyl-2H-chromene	94
3	4-Methoxyphenyl propynyl ether	6-Methoxy-2H-chromene	89
4	4-Chlorophenyl propynyl ether	6-Chloro-2H-chromene	88
5	Naphthyl propynyl ether	Naphtho[2,1-b]pyran	91

Experimental Protocols

This section provides a detailed methodology for the synthesis of the gold(I)-**diphosphene** catalyst and its application in a representative intramolecular hydroarylation reaction.

Protocol 1: Synthesis of the Gold(I)-Diphosphene Complex

Materials:

- (**Diphosphene**) ligand (e.g., 1,1'-binaphthyl-substituted **diphosphene**)
- [AuCl(SMe₂)] (gold(I) chloride dimethyl sulfide complex)
- Dichloromethane (CH₂Cl₂)
- Hexane
- Argon or Nitrogen gas (for inert atmosphere)

- Standard Schlenk line or glovebox equipment

Procedure:

- Under an inert atmosphere, dissolve the **diphosphene** ligand (1.0 equiv.) in dry dichloromethane.
- In a separate flask, dissolve $[\text{AuCl}(\text{SMe}_2)]$ (1.0 equiv.) in dry dichloromethane.
- Slowly add the $[\text{AuCl}(\text{SMe}_2)]$ solution to the **diphosphene** ligand solution at room temperature with stirring.
- Continue stirring the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction by thin-layer chromatography (TLC) or ^{31}P NMR spectroscopy until completion.
- Once the reaction is complete, reduce the solvent volume under vacuum.
- Precipitate the gold(I)-**diphosphene** complex by adding hexane.
- Isolate the solid product by filtration, wash with hexane, and dry under vacuum.
- Characterize the complex using NMR spectroscopy (^1H , ^{13}C , ^{31}P) and mass spectrometry.

Protocol 2: Gold(I)-Catalyzed Intramolecular Hydroarylation of Aryl Propynyl Ethers

Materials:

- Aryl propynyl ether substrate
- Gold(I)-**diphosphene** complex (catalyst)
- Silver hexafluoroantimonate (AgSbF_6) (co-catalyst/halide scavenger)
- Dry solvent (e.g., dichloromethane or toluene)

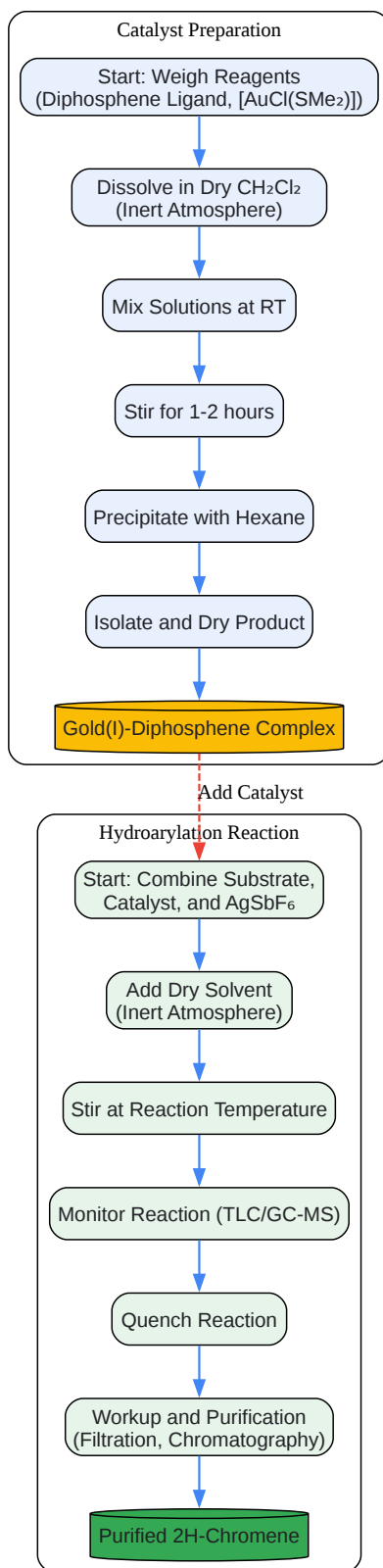
- Argon or Nitrogen gas (for inert atmosphere)
- Standard Schlenk line or glovebox equipment

Procedure:

- To an oven-dried reaction vessel under an inert atmosphere, add the aryl propynyl ether substrate (1.0 equiv.).
- Add the gold(I)-**diphosphene** complex (e.g., 2 mol%) and AgSbF_6 (e.g., 2 mol%).
- Add the dry solvent via syringe.
- Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC or GC-MS.
- Upon completion, quench the reaction by exposing it to air.
- Filter the reaction mixture through a short pad of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate/hexane mixture).
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-chromene.
- Characterize the purified product by NMR spectroscopy (^1H , ^{13}C) and mass spectrometry.

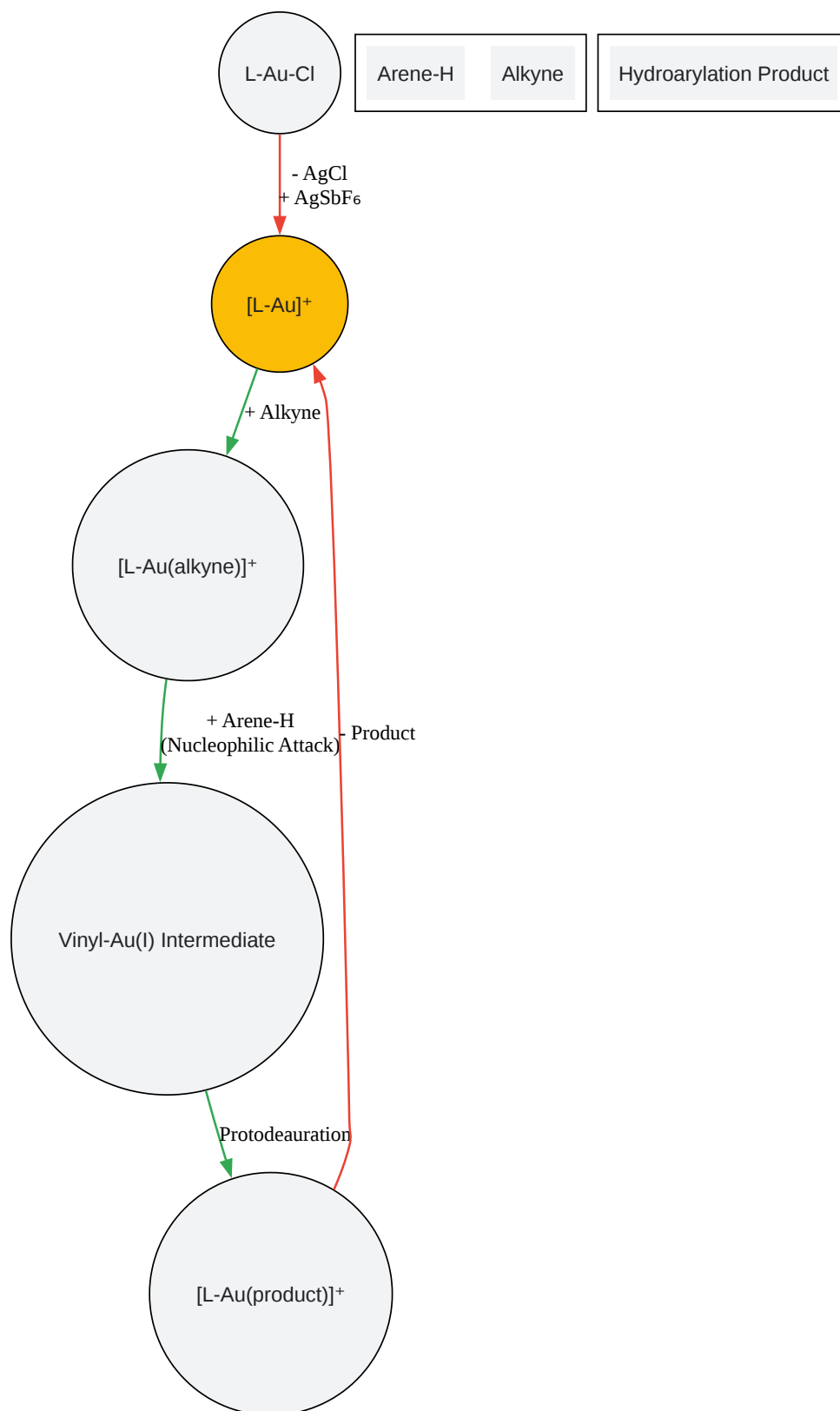
Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the gold(I)-catalyzed hydroarylation reaction.



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Caption: Experimental workflow for the synthesis of the gold(I)-**diphosphene** catalyst and its use in intramolecular hydroarylation.



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Caption: Proposed catalytic cycle for gold(I)-catalyzed intramolecular hydroarylation.

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References

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